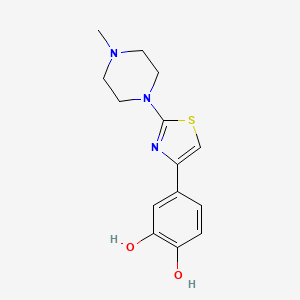
4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-660313 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-660313 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving androgen receptor modulators.
Biology: It is used to study the effects of androgen receptor modulation on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to androgen receptor activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
WAY-660313 exerts its effects by modulating the activity of androgen receptors. These receptors are involved in various cellular processes, including gene expression and cell signaling. The compound binds to the androgen receptor, altering its conformation and affecting its interaction with other molecules. This modulation can lead to changes in the expression of target genes and the activation of specific signaling pathways .
Comparison with Similar Compounds
WAY-660313 is unique in its specific modulation of androgen receptors. Similar compounds include:
Bicalutamide: Another androgen receptor modulator used in the treatment of prostate cancer.
Enzalutamide: A more potent androgen receptor modulator with applications in advanced prostate cancer.
Flutamide: An older androgen receptor modulator with a different mechanism of action.
properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H17N3O2S/c1-16-4-6-17(7-5-16)14-15-11(9-20-14)10-2-3-12(18)13(19)8-10/h2-3,8-9,18-19H,4-7H2,1H3 |
InChI Key |
RHRQDVGKYZMNJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-6-methoxyfuro[2,3-b]quinoline](/img/structure/B10816492.png)
![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816498.png)
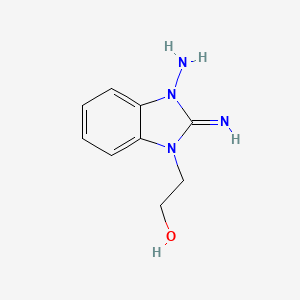
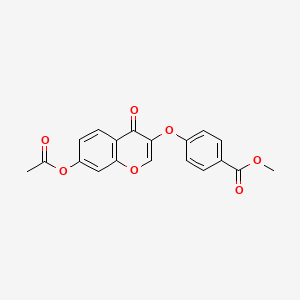
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B10816510.png)
![2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816511.png)
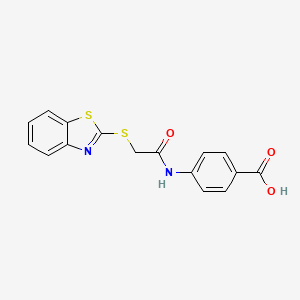
![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)
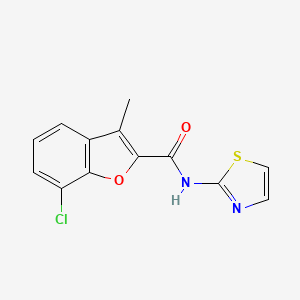
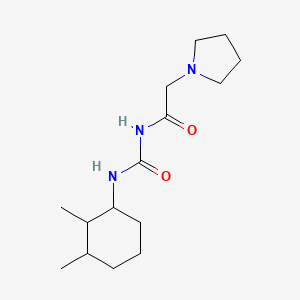

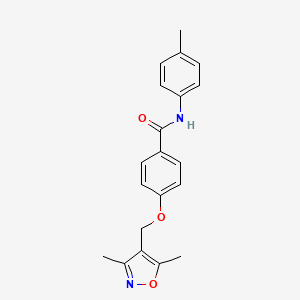
![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
![6-(2-((1-(p-Tolyl)-1H-tetrazol-5-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10816590.png)